REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1(OCC1C=CC=CC=1)[CH2:13][O:14][CH3:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(OCC)(=[O:26])C>>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]([OH:26])[CH2:10][CH:9]1[CH2:13][O:14][CH3:15])=[O:7])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
benzyloxy-2-methoxymethyl-pyrrolidine-1-carboxylic acid t-butyl ester
|
Quantity
|
217 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCC1)(COC)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The vessel was shaken for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was flushed with argon and Pd/C (100 mg)
|
Type
|
ADDITION
|
Details
|
was added to the vessel
|
Type
|
FILTRATION
|
Details
|
the solution was filtered through a celite pad
|
Type
|
WASH
|
Details
|
The pad was washed twice with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was used without further purification
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC(C1)O)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1(OCC1C=CC=CC=1)[CH2:13][O:14][CH3:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(OCC)(=[O:26])C>>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]([OH:26])[CH2:10][CH:9]1[CH2:13][O:14][CH3:15])=[O:7])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
benzyloxy-2-methoxymethyl-pyrrolidine-1-carboxylic acid t-butyl ester
|
Quantity
|
217 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCC1)(COC)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The vessel was shaken for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was flushed with argon and Pd/C (100 mg)
|
Type
|
ADDITION
|
Details
|
was added to the vessel
|
Type
|
FILTRATION
|
Details
|
the solution was filtered through a celite pad
|
Type
|
WASH
|
Details
|
The pad was washed twice with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was used without further purification
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC(C1)O)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1(OCC1C=CC=CC=1)[CH2:13][O:14][CH3:15])=[O:7])([CH3:4])([CH3:3])[CH3:2].C(OCC)(=[O:26])C>>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]([OH:26])[CH2:10][CH:9]1[CH2:13][O:14][CH3:15])=[O:7])([CH3:4])([CH3:3])[CH3:2]
|
Name
|
benzyloxy-2-methoxymethyl-pyrrolidine-1-carboxylic acid t-butyl ester
|
Quantity
|
217 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCC1)(COC)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The vessel was shaken for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was flushed with argon and Pd/C (100 mg)
|
Type
|
ADDITION
|
Details
|
was added to the vessel
|
Type
|
FILTRATION
|
Details
|
the solution was filtered through a celite pad
|
Type
|
WASH
|
Details
|
The pad was washed twice with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was used without further purification
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC(C1)O)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |